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molecular formula C10H7NO2S B1290575 4-(1,3-Thiazol-2-yl)benzoic acid CAS No. 266369-49-7

4-(1,3-Thiazol-2-yl)benzoic acid

Cat. No. B1290575
M. Wt: 205.23 g/mol
InChI Key: NCAPRAZCSUNRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160887B1

Procedure details

A mixture of 4-(2-thiazolyl)benzaldehyde (4.6 g, 24 mmol), sodium chlorite (5.5 g, 61 mmols), sodium dihydrogenphosphate (3.2 g, 27 mmols), 2-methyl-2-butene (8.6 g, 120 mmols), tert-butanol (40 ml), tetrahydrofuran (40 ml) and water (20 ml) was stirred at room temperature for 3 hours. The mixture was poured into 1 N hydrochloric acid, and the precipitate formed was taken out through filtration and dried. Thus was obtained a solid of 4-(2-thiazolyl)benzoic acid (4.0 g, 79%).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1.Cl([O-])=[O:15].[Na+].P([O-])(O)(O)=O.[Na+].CC(=CC)C.Cl>O.O1CCCC1.C(O)(C)(C)C>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[CH:8][C:9]([C:10]([OH:15])=[O:11])=[CH:12][CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
S1C(=NC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
5.5 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
3.2 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
8.6 g
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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